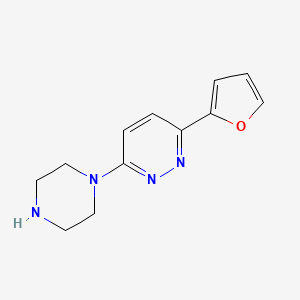
1-(5-bromopyrimidin-2-yl)pipéridine-4-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C12H16BrN3O2 . It is a product offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate consists of a piperidine ring attached to a bromopyrimidine group and an ethyl carboxylate group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate has a molecular weight of 314.183 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Applications De Recherche Scientifique
Synthèse de molécules bioactives
Le 1-(5-bromopyrimidin-2-yl)pipéridine-4-carboxylate d'éthyle est un intermédiaire polyvalent dans la synthèse de diverses molécules bioactives. Sa structure permet l'introduction de groupes fonctionnels supplémentaires, ce qui en fait un précurseur précieux dans le développement de nouveaux produits pharmaceutiques .
Réactions catalysées au palladium
Ce composé est utilisé dans des réactions de couplage croisé catalysées au palladium, telles que la réaction de Suzuki, pour créer des molécules complexes possédant des propriétés pharmacologiques potentielles. Le fragment bromopyrimidinyle agit comme un bon groupe partant dans ces réactions .
Applications en science des matériaux
En science des matériaux, ce composé peut être utilisé pour synthétiser des semi-conducteurs organiques. Le cycle pipéridine peut conférer de la flexibilité et de la stabilité à la structure du semi-conducteur, ce qui est crucial pour les applications électroniques .
Recherche en synthèse chimique
Les chercheurs utilisent le this compound pour explorer de nouvelles voies de synthèse chimique. Il sert de bloc de construction pour la construction de dérivés de la pipéridine, qui sont courants dans de nombreuses applications de la chimie organique synthétique .
Études pharmacologiques
Le composé est essentiel dans les études pharmacologiques pour le développement de médicaments ciblant les troubles du système nerveux central. Les dérivés de la pipéridine sont connus pour interagir avec divers systèmes de neurotransmetteurs, ce qui est essentiel pour créer des médicaments efficaces pour le SNC .
Recherche agrochimique
En recherche agrochimique, ce composé est utilisé pour créer de nouveaux pesticides et herbicides. Le composant bromopyrimidine est particulièrement utile dans la conception de composés qui peuvent perturber le cycle de vie des ravageurs et des mauvaises herbes .
Analyse Biochimique
Biochemical Properties
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It has been observed to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound binds to the active sites of these enzymes, altering their activity and thereby influencing downstream signaling events. Additionally, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate has been shown to interact with various proteins involved in cellular metabolism, further highlighting its importance in biochemical research .
Cellular Effects
The effects of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate on cellular processes are profound. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This, in turn, affects cellular processes such as proliferation, differentiation, and apoptosis. Studies have shown that Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-compound complex. Additionally, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of careful dosage optimization in preclinical studies to minimize adverse effects while maximizing therapeutic potential .
Metabolic Pathways
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is crucial for predicting its pharmacokinetic and pharmacodynamic properties .
Transport and Distribution
Within cells and tissues, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, binding proteins can sequester Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate, affecting its localization and bioavailability. These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects. For example, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate has been shown to localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Understanding the subcellular localization of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-2-18-11(17)9-3-5-16(6-4-9)12-14-7-10(13)8-15-12/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNBEUWALNYVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501204345 | |
| Record name | Ethyl 1-(5-bromo-2-pyrimidinyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1169977-62-1 | |
| Record name | Ethyl 1-(5-bromo-2-pyrimidinyl)-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1169977-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(5-bromo-2-pyrimidinyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate](/img/structure/B1452144.png)
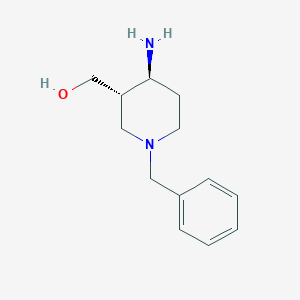

![2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452148.png)
![1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452150.png)
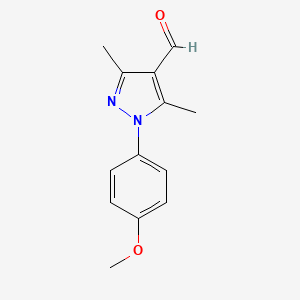
![2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1452153.png)
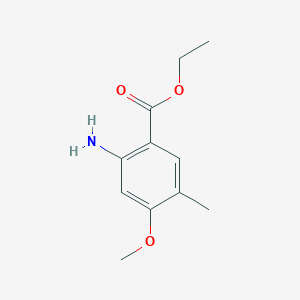

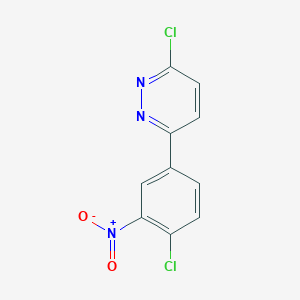
![{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B1452159.png)

